3-(4-Bromophenyl)-1,4,2-dioxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1,4,2-dioxazol-5-one is a heterocyclic compound that contains a bromophenyl group attached to a dioxazole ring
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one typically involves the reaction of 4-bromoaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the desired dioxazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .
Chemical Reactions Analysis
3-(4-Bromophenyl)-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1,4,2-dioxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one include:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, but with a different heterocyclic core.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C8H4BrNO3/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H |
InChI Key |
BTCTXXAUTWZPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.